molecular formula C17H12N2O4S B2695527 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide CAS No. 328540-02-9

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2695527
CAS No.: 328540-02-9
M. Wt: 340.35
InChI Key: HOIOOXCYXYYDFN-UHFFFAOYSA-N
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Description

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of 2-phenoxyaniline with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    2-nitrothiophene: A simpler thiophene derivative with a nitro group, used in the synthesis of more complex compounds.

    Thienothiophenes: Compounds with two annulated thiophene rings, known for their stable and electron-rich structures.

    Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.

The uniqueness of this compound lies in its combination of a nitro group and a phenoxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-17(15-10-11-16(24-15)19(21)22)18-13-8-4-5-9-14(13)23-12-6-2-1-3-7-12/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIOOXCYXYYDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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